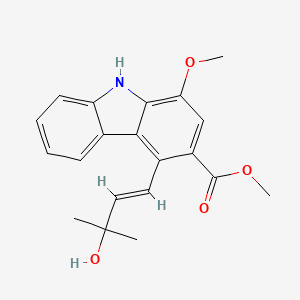

clausamine E

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

methyl 4-[(E)-3-hydroxy-3-methylbut-1-enyl]-1-methoxy-9H-carbazole-3-carboxylate |

InChI |

InChI=1S/C20H21NO4/c1-20(2,23)10-9-12-14(19(22)25-4)11-16(24-3)18-17(12)13-7-5-6-8-15(13)21-18/h5-11,21,23H,1-4H3/b10-9+ |

InChI Key |

GOGHABCCDYNZSW-MDZDMXLPSA-N |

Isomeric SMILES |

CC(C)(/C=C/C1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)OC)O |

Canonical SMILES |

CC(C)(C=CC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)OC)O |

Synonyms |

clausamine E |

Origin of Product |

United States |

Discovery, Isolation, and Structural Characterization of Clausamine E

Plant Source and Geographic Origin

Clausamine E is naturally derived from Clausena anisata (Willd.) Oliv., a deciduous shrub or small tree belonging to the Rutaceae (citrus) family. nih.govwikipedia.org This plant is recognized for its strong scent, often likened to aniseed, which emanates from the glands on its leaves when they are crushed. scispace.com Clausena anisata is widely distributed across the Afrotropical realm, found in the forests and savanna of Sub-Saharan Africa, but is generally absent from the continent's drier areas. wikipedia.orgup.ac.za Its distribution also extends to tropical and Southeast Asia, including countries like India and Sri Lanka, and as far as northeastern Australia. wikipedia.orgup.ac.za The specific plant material from which this compound was first isolated was collected in Thailand. acs.orgnih.gov

Table 1: Scientific Classification of Clausena anisata

| Kingdom | Clade | Order | Family | Genus | Species |

|---|---|---|---|---|---|

| Plantae | Tracheophytes | Sapindales | Rutaceae | Clausena | C. anisata |

Data sourced from Wikipedia wikipedia.org

Researchers have successfully isolated this compound from the dried branches and stems of Clausena anisata. acs.orgnih.govtmrjournals.com These parts of the plant were collected and processed to extract the chemical constituents for further study. acs.org

Clausena anisata (Willd.) Oliv.

Isolation Methodologies

The isolation of this compound is a multi-step process involving initial extraction followed by sophisticated separation techniques to purify the compound from a complex mixture of phytochemicals. acs.org

The initial step in isolating this compound involved the use of an organic solvent to create an extract from the plant material. Specifically, the dried branches of Clausena anisata were subjected to an acetone (B3395972) extraction process. acs.org This procedure effectively dissolves a wide range of compounds from the plant tissue, including the target carbazole (B46965) alkaloids, creating a crude extract for subsequent purification.

Following extraction, the crude acetone extract was subjected to chromatographic methods to separate the individual compounds. acs.org The primary techniques employed were column chromatography and preparative thin-layer chromatography (TLC). acs.org These methods separate molecules based on their differing affinities for a stationary phase and a mobile phase, allowing for the isolation of pure compounds from the mixture.

A key step in the purification process was the use of silica (B1680970) gel column chromatography. acs.orgscispace.com In this technique, the crude extract is loaded onto a column packed with silica gel, which serves as the stationary phase. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the extract move down the column at different rates depending on their polarity and interaction with the silica gel, leading to their separation. This allowed for the successful isolation of this compound along with other known and new carbazoles. acs.org

Chemical Synthesis Strategies for Clausamine E and Analogues

Total Synthesis Approaches

The total synthesis of clausamine E has been successfully accomplished through multi-step sequences that highlight modern synthetic methodologies. researchgate.netnii.ac.jp These routes are crucial for confirming the structure of the natural product and for providing access to analogues for further biological evaluation.

A key strategy in the total synthesis of this compound involves the construction of the 1,4-dioxygenated carbazole (B46965) framework through a cyclocarbonylation reaction. researchgate.netnii.ac.jp This method has proven effective in creating the core structure of the molecule in a controlled manner. An eight-step synthesis of this compound has been reported, which relies on this key cyclocarbonylation step. researchgate.netnii.ac.jp

Palladium catalysts play a pivotal role in the cyclocarbonylation approach to this compound. researchgate.netnii.ac.jp These catalysts facilitate the crucial bond-forming reactions that lead to the carbazole skeleton. The use of a palladium catalyst allows for the reaction to proceed under a carbon monoxide atmosphere (1 atm), demonstrating the efficiency of this transition-metal-catalyzed process. researchgate.netnii.ac.jp

The success of the cyclocarbonylation strategy is highly dependent on the use of specific reagents and the formation of key intermediates. A critical starting material in one of the reported total syntheses is 3-iodo-2-(prop-2-enyl)indole. researchgate.netnii.ac.jp This intermediate undergoes cyclocarbonylation in the presence of tributyl(vinyl)tin (B143874) and a palladium catalyst to form the desired 1,4-dioxygenated carbazole framework. researchgate.netnii.ac.jp

| Reagent/Intermediate | Role in Synthesis | Reference |

| 3-iodo-2-(prop-2-enyl)indole | Key starting material for cyclocarbonylation | researchgate.netnii.ac.jp |

| Carbon Monoxide (CO) | Source of carbonyl group in the carbazole ring | researchgate.netnii.ac.jp |

| Tributyl(vinyl)tin | Reagent in the palladium-catalyzed reaction | researchgate.netnii.ac.jp |

| Palladium Catalyst | Facilitates the cyclocarbonylation reaction | researchgate.netnii.ac.jp |

Another innovative approach to the synthesis of carbazole-1,4-quinones, which are structurally related to this compound, involves a tandem ring-closing metathesis (RCM) and dehydrogenation sequence. researchgate.netresearchgate.net This method provides an efficient route to the carbazole-1,4-quinone core under an oxygen atmosphere. researchgate.netresearchgate.net This strategy has been successfully applied to the synthesis of murrayaquinone A. researchgate.net

Beyond the specific strategies for this compound, a variety of other efficient synthetic routes have been developed for the broader class of carbazole alkaloids. These methods often employ transition metal-catalyzed reactions and novel cyclization strategies. chim.itresearchgate.netrsc.orgnih.govacs.org

One notable approach involves an allene-mediated electrocyclic reaction. This method has been used to construct the carbazole framework in the synthesis of mukonine (B1238799) and clausine E. researchgate.net Another powerful technique is the palladium-catalyzed construction of the carbazole framework from appropriately substituted precursors, which has been used in the synthesis of numerous carbazole alkaloids. rsc.orgnih.gov Furthermore, palladium-catalyzed intramolecular C–H activation has emerged as a valuable tool for the synthesis of functionalized carbazoles. nih.gov

Palladium-Catalyzed Reactions

Tandem Ring-Closing Metathesis (RCM) and Dehydrogenation

Synthetic Methodologies for Carbazole Core Formation

The formation of the carbazole core is a central theme in the synthesis of this class of alkaloids. Numerous methodologies have been developed to achieve this, ranging from classical methods to modern catalytic systems.

Traditional methods for carbazole synthesis include the Graebe–Ullman method, the Clemo–Perkin method, and the Tauber method. nih.govresearchgate.net While historically significant, these methods often require harsh reaction conditions. researchgate.net

More contemporary approaches focus on milder and more efficient catalytic reactions. These include:

Palladium-catalyzed cyclization of diarylamines: This is a widely used method for forming the carbazole ring system. acs.orgresearchgate.net

Allene-based methodologies: The reaction of indoles with allenes, often catalyzed by transition metals, provides a powerful and straightforward route to the carbazole skeleton. chim.it

Tandem reactions: One-pot tandem processes, such as the RCM/dehydrogenation sequence, offer increased efficiency by combining multiple synthetic steps. researchgate.netresearchgate.netmdpi.comorganic-chemistry.org

Lewis acid-catalyzed reactions: Lewis acids can mediate various transformations, including Friedel-Crafts arylation and electrocyclization, to construct the carbazole framework. rsc.org

Photochemical cycloadditions: Light-induced reactions of indole-tethered allenes can also lead to the formation of the carbazole core. chim.it

Fischer-Borsche Synthesis and Variants

The Fischer-Borsche synthesis is a classical and widely utilized method for the construction of carbazole skeletons. researchgate.netwikipedia.org This reaction involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized to yield the desired carbazole. wikipedia.org In the context of this compound synthesis, this method provides a foundational approach to building the essential carbazole core. researchgate.net

A notable variant involves a one-pot iodination of the Fischer-Borsche ring using molecular iodine. This adaptation facilitates the introduction of an iodine atom, which can serve as a handle for further functionalization, a key step in the synthesis of complex carbazole alkaloids. rsc.orgepa.gov

Anionic [4+2] Cycloaddition Reactions

Anionic [4+2] cycloaddition reactions have emerged as a powerful and regioselective strategy for the synthesis of carbazoles, including the framework of this compound. iitkgp.ac.inresearchgate.net This approach typically involves the reaction of a dienolate, acting as a diene, with a suitable dienophile. ias.ac.inrsc.org For instance, lithiated furoindolones can undergo cycloaddition with Michael acceptors to afford 1-hydroxycarbazoles, which are key intermediates in the synthesis of this compound and its analogues. researchgate.net This methodology offers excellent control over the regiochemistry of the resulting carbazole. researchgate.net The reaction of furoindolones with dimethyl maleate, followed by selective demethoxycarbonylation, provides an efficient route to 3-methoxycarbonylcarbazoles, which are direct precursors to natural products like this compound. researchgate.net

Electrocyclic Reactions

Electrocyclic reactions, which are intramolecular pericyclic reactions, have been successfully employed in the synthesis of this compound and other carbazole alkaloids. edu.krdrsc.orglibretexts.org A key strategy involves an allene-mediated thermal electrocyclic reaction of a 6π-electron system incorporating the indole (B1671886) 2,3-bond. researchgate.netclockss.org This method allows for the construction of the highly substituted carbazole ring present in this compound. researchgate.netclockss.org The synthesis of 1-oxygenated 1,3-disubstituted carbazoles, such as mukonine and clausine E, has been achieved using this approach, starting from appropriately substituted indole derivatives. clockss.org

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-type, Palladium-catalyzed aminations)

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively used in the construction of this compound and its analogues. organic-chemistry.orgnih.govthermofisher.com

Suzuki-type Coupling Reactions: The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a versatile method for forming carbon-carbon bonds. mdpi.comscirp.org This reaction has been applied to the synthesis of the carbazole framework by coupling appropriately substituted boronic acids and halides. mdpi.comzenodo.orgderpharmachemica.com For instance, the synthesis of carbazole-1 & 3-acids has been achieved using a Suzuki coupling followed by a Cadogan reductive cyclization. zenodo.orgderpharmachemica.com

Palladium-catalyzed Aminations: Palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are crucial for constructing the pyrrole (B145914) ring of the carbazole nucleus. organic-chemistry.orgbeilstein-journals.org These reactions involve the coupling of an amine with an aryl halide. beilstein-journals.org Palladium(II)-catalyzed intramolecular C-H amination of N-substituted-2-phenylanilines provides a direct route to carbazoles under mild conditions. rsc.orgrsc.orgacs.org This method has been shown to be compatible with a variety of functional groups, making it suitable for the synthesis of complex carbazole alkaloids. rsc.orgrsc.org

| Reaction Type | Catalyst/Reagents | Key Transformation | Relevance to this compound |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | Aryl Halide + Arylboronic Acid → Biaryl | Construction of the carbazole backbone. mdpi.comzenodo.orgderpharmachemica.com |

| Palladium-catalyzed Amination | Pd(OAc)₂, Ligand, Base | Aryl Halide + Amine → N-Aryl Amine | Formation of the pyrrole ring in the carbazole core. organic-chemistry.orgbeilstein-journals.org |

| Intramolecular C-H Amination | Pd(II) catalyst, Oxidant | N-substituted-2-phenylaniline → Carbazole | Direct cyclization to form the carbazole ring system. rsc.orgrsc.orgacs.org |

Preparation of this compound Analogues and Derivatives

Modifications for Structure-Activity Relationship Investigations

The synthesis of this compound analogues is crucial for understanding the relationship between the molecule's structure and its biological activity (SAR). mdpi.commdpi.comnih.gov By systematically modifying different parts of the this compound scaffold, researchers can identify the key functional groups and structural features responsible for its bioactivity. mdpi.com These modifications often involve altering the substituents on the carbazole ring or modifying the side chains. researchgate.net For example, the synthesis of various N-substituted and 8-substituted analogues allows for the exploration of how these positions influence the compound's interaction with biological targets. mdpi.com The data gathered from these SAR studies are invaluable for the design of more potent and selective therapeutic agents. mdpi.com

Development of Novel Synthetic Protocols for Poly-functionalized Carbazoles

The pursuit of this compound and its analogues has driven the development of new and efficient synthetic methods for creating poly-functionalized carbazoles. researchgate.net These novel protocols aim to provide access to a wide diversity of carbazole structures with various substitution patterns. nih.gov Recent advancements include cascade annulation methods, which allow for the construction of highly substituted carbazoles in a single step from simple starting materials. nih.gov Metal-catalyzed reactions, particularly those involving palladium, continue to be at the forefront of these developments, enabling regioselective functionalization of the carbazole nucleus. organic-chemistry.orgresearchgate.net The development of these new synthetic strategies not only facilitates the synthesis of known natural products like this compound but also opens up avenues for the discovery of new carbazole-based compounds with potentially valuable biological properties. researchgate.netnih.gov

Preclinical Biological Activity Spectrum of Clausamine E

Antiproliferative and Cytotoxic Activity (Non-human models)

Clausamine E has demonstrated notable antiproliferative and cytotoxic effects against several human cancer cell lines in preclinical, non-human model studies.

Research has shown that this compound exhibits cytotoxic activity against the human promyelocytic leukemia cell line, HL-60. scilit.comprota4u.orgresearchgate.net One study reported that this compound displayed the highest cytotoxicity among a series of related compounds, with a cell viability of 47.3% in HL-60 cells. tmrjournals.com This suggests a significant inhibitory effect on the proliferation of these leukemia cells. The cytotoxic effects of various compounds on HL-60 cells are an active area of research. researchgate.netmdpi.comtci-thaijo.orgnih.gov

Table 1: Cytotoxic Activity of this compound against HL-60 Leukemia Cells

| Compound | Cell Line | Effect | Reported Viability |

|---|---|---|---|

| This compound | HL-60 | Cytotoxic | 47.3% |

The antiproliferative activity of this compound and its derivatives has also been evaluated against other cancer cell lines, such as the human colon carcinoma cell line HCT-116. researchgate.netpensoft.netrsc.orgresearchgate.netnih.gov Studies on aza-analogues of clausine E have been conducted to assess their antiproliferative effects against various cancer cell lines, providing comparative data on their potential efficacy. nih.gov

Activity Against Human Leukemia Cell Lines (e.g., HL-60)

Antitumor-Promoting Activity (Non-human models)

This compound has been identified as an inhibitor of tumor promotion in preclinical models. researchgate.netnih.gov This activity is primarily attributed to its ability to interfere with the activation of certain viral antigens that are implicated in tumor development.

This compound was isolated as an inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.netnih.govacs.orgthaiscience.inforesearchgate.netnih.gov This inhibitory activity is a key indicator of potential antitumor-promoting effects. The compound was shown to significantly inhibit EBV activation, particularly at higher concentrations. acs.org

The inhibitory effects of this compound on EBV-EA activation have been specifically studied in Raji cells, a human Burkitt's lymphoma cell line that is latently infected with EBV. researchgate.netacs.org In these models, this compound demonstrated a significant inhibitory effect on TPA-induced EBV-EA activation. acs.org Notably, it exhibited only weak cytotoxicity towards the Raji cells themselves, even at high concentrations, suggesting a specific inhibitory action on the viral activation pathway rather than general cell toxicity. acs.org

Table 2: Antitumor-Promoting Activity of Clausamine Alkaloids

| Compound | Cell Line | Assay | Notable Finding |

|---|---|---|---|

| This compound | Raji | EBV-EA Activation | Significant inhibition of TPA-induced EBV-EA activation. researchgate.netacs.org |

| Clausamine D | Raji | EBV-EA Activation | Inhibits EBV activation. thieme-connect.com |

| Clausamine F | Raji | EBV-EA Activation | Isolated as an inhibitor of EBV-EA activation. acs.org |

| Clausamine G | Raji | EBV-EA Activation | Isolated as an inhibitor of EBV-EA activation. acs.org |

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

Comparative Preclinical Activity with Related Carbazole (B46965) Alkaloids

When compared with other carbazole alkaloids isolated from Clausena anisata, this compound has shown distinct activity profiles. scilit.comacs.org For instance, while several clausamines (D, E, F, and G) were identified as inhibitors of EBV-EA activation, their potency varied. acs.org In terms of cytotoxicity, a study highlighted that this compound had more pronounced cytotoxic effects on HL-60 cells compared to clausamines B and C, which showed lower cytotoxicity with cell viabilities around 80%. tmrjournals.com The synthesis and antiproliferative activity of bioisosteres of clausine E, mukonine (B1238799), and koenoline have also been explored to understand structure-activity relationships. nih.gov

Mechanistic Investigations of Biological Effects

General Proposed Mechanisms for Cytotoxic Carbazole (B46965) Alkaloids

Carbazole alkaloids, a diverse group of compounds primarily found in the Rutaceae family, are recognized for their potential as anticancer agents. nih.gov Their shared tricyclic aromatic structure is fundamental to their biological activity. mdpi.comresearchgate.net The proposed mechanisms for their cytotoxicity are multifaceted, often involving a cascade of cellular events.

A primary mechanism by which many planar, polycyclic, and aromatic carbazole alkaloids exhibit anticancer activity is through direct interaction with DNA. nih.govplos.org The flat structure of the carbazole ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govptfarm.pl This physical insertion can disrupt the normal structure and function of DNA, interfering with critical cellular processes like DNA replication and transcription, which can ultimately trigger cell death. plos.org However, it is noteworthy that not all cytotoxic carbazole derivatives operate through this mechanism; some have been shown to inhibit cellular targets without binding to DNA. tandfonline.com

Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication, transcription, and chromosome segregation. tandfonline.commdpi.com Many carbazole alkaloids function as potent inhibitors of these enzymes, targeting both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govnih.govmdpi.comnih.gov Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which are toxic to the cell and can induce apoptosis. mdpi.com

Carbazole-based inhibitors can be categorized into two main types:

Topoisomerase Poisons : These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA. This prevents the re-ligation of the cleaved DNA strand, resulting in permanent single- or double-strand breaks that trigger a DNA damage response and apoptosis. mdpi.commdpi.com

Catalytic Inhibitors : These compounds interfere with the enzymatic activity of topoisomerase without trapping the DNA-enzyme complex. mdpi.com They might, for example, prevent the enzyme from binding to DNA or inhibit its ATP hydrolysis, thereby blocking its function. tandfonline.commdpi.com For instance, the carbazole alkaloid murrayanol (B1588781) has been shown to completely inhibit both topoisomerase I and II activity at a concentration of 50 µg/mL in S. cerevisiae mutant strains. medchemexpress.com

The integrity of the cytoplasmic membrane is vital for cell survival. Some alkaloids, particularly those with lipophilic properties, are capable of disrupting the structure of this membrane. frontiersin.orgfrontiersin.org This disruption can lead to increased membrane permeability, loss of essential ions and metabolites, and ultimately, cell lysis. Studies on synthetic carbazole amphiphiles have shown that they can effectively disrupt the integrity of bacterial cell membranes, a mechanism that could potentially contribute to their cytotoxic effects on other cell types as well. acs.org

The cell cycle is a tightly regulated process that controls cell division and proliferation. A hallmark of cancer is the deregulation of this cycle. Many carbazole alkaloids have been shown to exert their cytotoxic effects by inducing cell cycle arrest, which prevents cancer cells from dividing. tandfonline.comtandfonline.comnih.gov This arrest can occur at various phases of the cell cycle, most commonly the G0/G1 or G2/M phases. mdpi.com For example, girinimbine (B1212953) has been reported to cause G0/G1-phase arrest in HepG2 cells, while other carbazole derivatives arrest the cell cycle at the G2/M phase. mdpi.com The inhibition of topoisomerases is one factor that can lead to cell cycle arrest and subsequent apoptosis. tandfonline.com

Table 1: Examples of Cell Cycle Inhibition by Carbazole Alkaloids

| Compound | Cell Line | Effect | Reference(s) |

|---|---|---|---|

| Girinimbine | HepG2 (Hepatocellular Carcinoma) | G0/G1 phase arrest | mdpi.com |

| Ellipticine | MDA-MB-231 & MCF-7 (Breast Cancer) | G2/M phase arrest | mdpi.com |

| Mahanimbine | CEMss (T-lymphoblastoid) | G0/G1 phase arrest | mdpi.com |

| Murrayafoline A | tsFT210 (Mouse Mammary Carcinoma) | M-phase inhibition | tandfonline.comnih.gov |

| SL-3-19 | ESCC (Oesophageal Squamous Cell Carcinoma) | G2/M phase arrest | tandfonline.com |

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. A common outcome of the cytotoxic mechanisms described above—including DNA damage, topoisomerase inhibition, and cell cycle arrest—is the induction of apoptosis in cancer cells. researchgate.nettandfonline.comnih.gov Carbazole alkaloids have been extensively documented to trigger apoptosis through multiple pathways. nih.govptbioch.edu.pl

A frequently implicated pathway is the intrinsic or mitochondrial pathway. nih.gov For instance, studies on the carbazole alkaloids mahanine, pyrayafoline-D, and murrafoline-I revealed that they induce a loss of mitochondrial membrane potential. nih.gov This event is a key step in the intrinsic pathway, leading to the activation of a cascade of enzymes called caspases. Specifically, the activation of caspase-9, an initiator caspase, and its downstream effector, caspase-3, has been observed, leading to the execution phase of apoptosis. mdpi.comnih.gov This process results in the characteristic morphological changes of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov

Cell Cycle Inhibition

Preclinical Signaling Pathway Modulation

While the specific signaling pathways modulated by clausamine E have not been extensively reported, preclinical studies on other carbazole alkaloids provide significant insights into their potential molecular targets. These compounds are known to interfere with a variety of signaling cascades that are critical for cancer cell growth, proliferation, and survival. nih.gov

Modulation of these pathways often underlies the observed biological effects like apoptosis and cell cycle arrest. For example, the carbazole alkaloid girinimbine has been shown to inhibit the MEK/ERK and STAT3 signaling pathways, which are crucial for controlling cell growth. ptbioch.edu.pl It also targets the PI3K/Akt, mTOR, and Wnt/β-Catenin pathways in human ovarian cancer. ptbioch.edu.pl Similarly, isomahanine, another carbazole alkaloid, can induce apoptosis and autophagy in multidrug-resistant oral cancer cells by activating the p38 MAPK pathway and inducing endoplasmic reticulum stress. spandidos-publications.com Furthermore, the natural carbazole alkaloid murrayafoline A has been found to exert anti-neuroinflammatory effects by directly targeting the Sp1 transcription factor, which in turn inhibits the NF-κB and MAPK signaling pathways. researchgate.net

Table 2: Preclinical Modulation of Signaling Pathways by Carbazole Alkaloids

| Compound | Pathway(s) Modulated | Biological Context | Reference(s) |

|---|---|---|---|

| Girinimbine | MEK/ERK, STAT3, PI3K/Akt, mTOR, Wnt/β-Catenin | Breast Cancer, Ovarian Cancer | ptbioch.edu.pl |

| Isomahanine | p38 MAPK, Endoplasmic Reticulum Stress | Oral Squamous Cell Carcinoma | spandidos-publications.com |

| Mahanine | Targets PCK2 protein | Various Cancer Cell Lines | nih.gov |

| Murrayafoline A | Sp1, NF-κB, MAPK | Neuroinflammation | researchgate.net |

| Flavonoids (General) | NF-κB, PI3K/AKT, MAP kinase/ERK | Breast Cancer (for comparison) | nih.gov |

These findings collectively suggest that the therapeutic potential of carbazole alkaloids, including potentially this compound, stems from their ability to interact with multiple cellular targets and signaling pathways, leading to a potent cytotoxic effect on cancer cells.

Structure Activity Relationship Sar Studies of Clausamine E and Analogues

Impact of Substituents on Biological Potency

The biological potency of clausamine E and its analogues is highly dependent on the nature and position of various substituent groups on the carbazole (B46965) scaffold. Modifications to these groups can dramatically alter the compound's interaction with biological targets, leading to enhanced or diminished activity.

The presence and location of prenyl groups are critical determinants of the biological activity in many carbazole alkaloids. Research has shown that a prenyl group at the C-4 position of the carbazole nucleus is a significant feature for bioactivity. For instance, studies on analogues of this compound have demonstrated that derivatives possessing a prenyl group at the C-4 position exhibit notable biological effects, whereas analogues that lack this specific side chain show diminished or no activity. This highlights the importance of the C-4 prenyl moiety for the molecule's interaction with its biological targets.

The oxygenation pattern on the tricyclic carbazole framework is another key factor influencing biological activity. The presence, type, and position of oxygen-containing functional groups—such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or formyl (-CHO) groups—can significantly modulate the potency and spectrum of activity. For example, some studies on oxygenated tricyclic carbazole alkaloids have investigated their potential against various diseases, including tuberculosis mdpi.com. The specific arrangement of these oxygenated substituents affects the molecule's electronic properties and its ability to form hydrogen bonds, which are often crucial for binding to enzymes or receptors. For example, the neuroprotective effects of certain carbazole alkaloids have been linked to the presence of an aldehyde or hydroxymethyl group at the C-3 position mdpi.com.

The introduction of alkyl and acyl groups at various positions on the carbazole ring system can also have a profound impact on biological potency. SAR studies on related carbazole derivatives indicate that the length and bulkiness of these substituents are important factors.

For alkyl substitutions , particularly at the N-9 position of the carbazole ring, the length of the alkyl chain can influence cytotoxic activity. Some research suggests that hybrids with shorter alkyl chains are more effective cytotoxic agents than those with longer chains echemcom.com. In a series of N-alkyl Gly-boro-Pro derivatives, the size of the N-cycloalkyl group was found to be a determinant for potency against various enzymes, with N-cycloheptyl being optimal for some peptidases nih.gov.

For acyl substitutions , the nature of the acyl group is also critical. In studies of related heterocyclic compounds, specific acyl groups, such as the 3,3-diphenylpropanoyl moiety, have been shown to confer very high potency in biological assays nih.gov. The process of N-acylation on carbazoles is a common strategy to produce derivatives with varied biological activities researchgate.net. The reactivity in nucleophilic acyl substitution, a key reaction in creating such derivatives, is influenced by the nature of the acyl group, which affects the electrophilicity of the carbonyl carbon echemcom.comnih.gov.

Table 1: Impact of N-Alkyl Substitution on Cytotoxicity of Carbazole-Sulfonamide Hybrids This table is illustrative, based on general findings for carbazole derivatives as specific data for this compound was not available.

| Compound Type | N-Alkyl Chain Length | Relative Cytotoxic Effect | Reference |

|---|---|---|---|

| Carbazole-Sulfonamide Hybrid | Short (e.g., Ethyl) | More Potent | echemcom.com |

| Carbazole-Sulfonamide Hybrid | Long (e.g., Butyl) | Less Potent | echemcom.com |

Influence of Oxygenation Patterns

Comparison of Biological Activities Across Different Clausamine Derivatives

Different members of the clausamine family exhibit a range of biological activities, with subtle structural variations leading to significant differences in potency and specificity. Clausamines A and B, for example, are lactonic carbazole alkaloids that have shown potent antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.

Clausamine B, in particular, has demonstrated exceptionally strong antibacterial action against the MRSA SK1 strain, with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/mL. This is significantly more potent than clausamine A (MIC of 8 μg/mL) and the related 4-prenylcarbazole alkaloid, clausine F (MIC of 4 μg/mL), against the same strain mdpi.com. The potent activity of clausamine B suggests that its specific structural arrangement is highly effective for antibacterial purposes. In contrast, other derivatives like this compound have been noted for different activities, such as antiplatelet aggregation and vasorelaxing effects. This diversification of activity across the clausamine family underscores the importance of specific structural features in determining the ultimate biological outcome.

Table 2: Comparative Antibacterial Activity of Clausamine Derivatives Against MRSA

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference |

|---|---|---|---|

| Clausamine A | MRSA SK1 | 8 | mdpi.com |

| Clausamine B | MRSA SK1 | 0.25 | mdpi.com |

| Clausine F | MRSA SK1 | 4 | mdpi.com |

Computational Approaches in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of complex molecules like this compound echemcom.com. These in silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, provide insights into how these alkaloids interact with their biological targets at a molecular level nih.gov.

Molecular docking simulates the binding of a ligand (e.g., a clausamine analogue) to the active site of a target protein, predicting the preferred binding orientation and affinity mdpi.comchemrxiv.org. This can help rationalize why certain substituents enhance activity while others diminish it. For example, docking studies might reveal that a C-4 prenyl group fits into a hydrophobic pocket of a target enzyme, explaining its importance for potency echemcom.comnih.gov. By analyzing these interactions, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the binding process mdpi.com.

QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity tandfonline.com. These models can then be used to predict the activity of novel, unsynthesized analogues, helping to prioritize which compounds to synthesize and test in the lab. This rational, computer-aided approach accelerates the drug discovery process by focusing resources on the most promising candidates nih.govtandfonline.com.

Biosynthetic Considerations for Carbazole Alkaloids

General Biosynthetic Pathways of Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. From a biosynthetic perspective, they are typically classified based on their amino acid precursors. mdpi.com

The vast majority of alkaloids are derived from amino acids. The specific amino acid precursor largely determines the core structure of the resulting alkaloid. For instance, lysine (B10760008) is the precursor for quinolizidine (B1214090) alkaloids, and ornithine gives rise to tropane (B1204802) and pyrrolizidine (B1209537) alkaloids.

For indole (B1671886) alkaloids, a massive and structurally diverse class, the biochemical precursor is the amino acid tryptophan. wikipedia.org Carbazole (B46965) alkaloids, which feature a carbazole system (an indole-like structure with a benzene (B151609) ring fused at the 2,3-positions), also utilize tryptophan as their foundational building block. nih.govnih.gov The indole nucleus of tryptophan contributes to rings B and C of the final carbazole skeleton. nih.gov

The construction of the carbazole skeleton is an intricate enzymatic process. While experimental knowledge on the complete biosynthesis is still developing, studies on bacterial carbazoles have elucidated several key steps. nih.govnih.gov

The initial step in the biosynthesis of some bacterial carbazoles, like carquinostatin A, involves the deamination of L-tryptophan to produce indole-3-pyruvate (IPA), a reaction catalyzed by an aminotransferase. nih.govresearchgate.net Following this, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the carboligation (C-C bond formation) between IPA and pyruvate. nih.govrsc.org This reaction is crucial as it begins the assembly of the third ring (ring A) of the carbazole structure. rsc.org

The subsequent key step involves a carbazole-synthesizing reaction mediated by a ketosynthase-like enzyme (like CqsB1) and a carbazole synthase (like CqsB2). nih.gov The ketosynthase catalyzes a decarboxylative condensation, which is followed by a cyclization reaction catalyzed by the carbazole synthase. nih.govresearchgate.net This unique cyclization, which does not require any cofactors, forms the ortho-quinone-containing A ring of the carbazole intermediate, a pivotal step in the biosynthesis. nih.govresearchgate.net

Table 1: Key Enzymes in Bacterial Carbazole Biosynthesis

| Enzyme Category | Specific Enzyme Example | Function | Reference |

|---|---|---|---|

| Aminotransferase | CqsB7 | Converts L-tryptophan to indole-3-pyruvate (IPA). | nih.govresearchgate.net |

| ThDP-dependent enzyme | NzsH, CqsB3 | Catalyzes acyloin condensation between IPA and pyruvate. | nih.govrsc.org |

| Ketosynthase-like enzyme | CqsB1 | Catalyzes decarboxylative condensation to form an unstable indole intermediate. | nih.gov |

Amino Acid Precursors (e.g., Tryptophan, Lysine, Ornithine)

Hypothesized Biogenesis of Clausamine E and Related Structures

The carbazole alkaloids found in higher plants, particularly within the Clausena genus (family Rutaceae), are characterized by extensive modifications to the basic carbazole skeleton. These modifications, including prenylation and various oxidative transformations, lead to a vast array of complex structures like this compound. semanticscholar.orgscispace.com

Phytochemical investigations of various Clausena species have revealed a prevalence of prenylated or geranylated carbazole alkaloids. researchgate.nettandfonline.com Prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) derived-prenyl group, is a common feature and appears to be a key chemotaxonomic marker for the subfamily Aurantioideae, to which Clausena belongs. researchgate.nettandfonline.com This modification is catalyzed by aromatic substrate prenyltransferases (PTs), which facilitate the condensation between the prenyl side chain and the electron-rich carbazole ring. nih.gov This step significantly increases the structural diversity of the alkaloids. For instance, many carbazoles isolated from Clausena anisata possess a prenyl side chain or a related moiety. semanticscholar.orgscispace.com The addition of these lipophilic side chains is a critical step in the biogenesis of compounds like clausevestine, girinimbine (B1212953), and other related prenylated carbazole alkaloids. nih.govsemanticscholar.org

Following the formation of the core carbazole skeleton and subsequent modifications like prenylation, a series of oxidative transformations occur, leading to the mature alkaloid. These reactions are often catalyzed by cytochrome P450 monooxygenases or flavin-dependent enzymes. nih.govresearchgate.net These oxidative reactions can include hydroxylation, epoxidation, and cyclization of the prenyl side chain, as well as oxidation of the carbazole nucleus itself. nih.gov

For example, the formation of a pyran ring fused to the carbazole skeleton, a common feature in alkaloids like mahanimbine, results from the oxidative cyclization of a prenyl group. rsc.org The biogenesis of this compound and its relatives, such as claulamine A and claulansine A, is hypothesized to involve such well-planned oxidative and reductive transformations on a common prenylated carbazole precursor. ncl.res.innih.gov These final tailoring steps are responsible for the vast structural diversity and specific biological activities of the carbazole alkaloids isolated from Clausena species. nih.gov

Advanced Research Methodologies and Analytical Techniques in Clausamine E Studies

High-Resolution Separation Techniques

The initial extraction from plant sources such as Clausena anisata yields a complex mixture containing numerous alkaloids, coumarins, and other secondary metabolites. researchgate.net To isolate clausamine E in a pure form, powerful separation techniques capable of resolving structurally similar compounds are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. wikipedia.org It operates by pumping a solvent mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase) at high pressure. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.orgnih.gov

In the context of this compound research, HPLC is invaluable for both analytical and preparative purposes. Analytically, it is used to profile the crude plant extract, determine the purity of fractions, and quantify the target compound. nih.govhilarispublisher.com Preparative HPLC can be employed in the final purification stages to obtain highly pure this compound for spectroscopic analysis and bioassays. hilarispublisher.com Techniques such as reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), are commonly used for separating alkaloids. researchgate.net

Table 1: Typical HPLC Parameters for Alkaloid Separation

| Parameter | Description | Typical Setting for this compound Analysis |

|---|---|---|

| Column | The heart of the HPLC system containing the stationary phase. | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of Acetonitrile (ACN) and water, often with an acid modifier like formic acid to improve peak shape. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min for analytical scale. |

| Detection | The method used to "see" the compounds as they elute. | UV Detector, typically monitoring at wavelengths such as 224 nm, 254 nm, and 280 nm, where carbazole (B46965) alkaloids absorb light. thaiscience.info |

| Injection Volume | The amount of sample introduced into the system. | 5-20 µL for analytical runs. |

Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography, is a preparative liquid-liquid chromatography technique that uses a liquid stationary phase held in place by a strong centrifugal force. wikipedia.orggilson.com This method eliminates the need for a solid support like silica (B1680970) gel, which can cause irreversible adsorption and degradation of sensitive compounds. gilson.combiopharminternational.com

CPC is particularly advantageous for the large-scale fractionation of crude natural product extracts. rotachrom.commdpi.com It offers high loading capacity, reduced solvent consumption compared to other preparative techniques, and a lower risk of sample degradation. biopharminternational.comrotachrom.com In a bioactivity-guided isolation strategy for this compound, CPC would be used as an initial, high-throughput fractionation step. The crude extract is separated into several large fractions, which are then screened for the desired biological activity. The active fractions are then subjected to further purification, often using a higher-resolution method like preparative HPLC. rotachrom.com This approach allows for the efficient processing of bulk material to concentrate the bioactive compounds before finer purification. rotachrom.commdpi.com

Table 2: Comparison of CPC and Conventional Column Chromatography

| Feature | Centrifugal Partition Chromatography (CPC) | Conventional Column Chromatography |

|---|---|---|

| Stationary Phase | Liquid wikipedia.org | Solid (e.g., Silica Gel, Alumina) hilarispublisher.com |

| Separation Principle | Liquid-liquid partitioning based on partition coefficients (Kd). gilson.com | Adsorption, partitioning, and size exclusion based on interactions with a solid surface. hilarispublisher.com |

| Sample Recovery | Typically >95%, no irreversible adsorption. gilson.com | Can be lower due to irreversible binding to the solid support. |

| Scalability | Excellent for preparative and industrial scale. wikipedia.org | Can be challenging and costly to scale up. |

| Solvent Consumption | Generally lower, with potential for solvent recycling. biopharminternational.com | Often high, especially for large-scale separations. |

High-Performance Liquid Chromatography (HPLC)

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a process used to systematically separate a complex mixture, such as a plant extract, into progressively simpler fractions, with each step guided by a biological assay. sciensage.infonih.gov This strategy is fundamental to natural product drug discovery, as it directs the chemical isolation process toward the components responsible for a specific biological activity, saving significant time and resources. plos.orgmdpi.com

The isolation of this compound from Clausena anisata was successfully achieved using this approach. researchgate.net Researchers targeted the extract for its ability to inhibit the activation of the Epstein-Barr virus early antigen, a known marker for tumor promotion. researchgate.net

The process begins with the crude extract, which is separated into several primary fractions using techniques like column chromatography or CPC. sciensage.info Each fraction is then tested in the bioassay. The most active fraction is selected for further separation, and this cycle of separation and testing is repeated until a pure, active compound is isolated. sciensage.infonih.gov This iterative process led researchers to identify this compound as a potent bioactive constituent of the plant. researchgate.net

Table 3: Illustrative Steps of Bioassay-Guided Fractionation for this compound

| Step | Action | Technique | Outcome |

|---|---|---|---|

| 1. Extraction | Maceration of dried Clausena anisata plant material. | Solvent Extraction (e.g., with methanol (B129727) or ethyl acetate). | Crude extract containing hundreds of compounds. |

| 2. Initial Bioassay | Test the crude extract for bioactivity. | In vitro assay (e.g., EBV-EA inhibition). | The crude extract shows significant activity, justifying further work. researchgate.net |

| 3. Primary Fractionation | Separate the crude extract into 5-10 primary fractions (F1-F10). | Column Chromatography or CPC. | A set of fractions with varying chemical compositions. |

| 4. Fraction Bioassay | Test each primary fraction for bioactivity. | In vitro assay. | Activity is localized to one or two fractions (e.g., F4 shows highest activity). |

| 5. Secondary Fractionation | Re-chromatograph the most active fraction (F4) to yield sub-fractions (F4a-F4g). | HPLC or other chromatographic methods. | A set of simpler sub-fractions. |

| 6. Iterative Process | Repeat the cycle of fractionation and bioassay. | HPLC, Bioassay. | Activity is further localized, leading to the isolation of a pure compound. |

| 7. Final Identification | Characterize the pure, active compound. | Spectroscopic analysis (NMR, MS, etc.). | The active compound is identified as this compound. researchgate.net |

Spectroscopic Techniques for Advanced Structural Confirmation (beyond basic identification)

Once a pure compound is isolated, its chemical structure must be determined. While basic spectroscopic methods provide initial data, advanced techniques are required to unambiguously confirm the complex, multi-ring structure of a carbazole alkaloid like this compound. solubilityofthings.comstudypug.com

The structure of this compound was elucidated using a combination of spectroscopic methods. researchgate.netthaiscience.info High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and, from that, the precise molecular formula of the compound. studypug.com Infrared (IR) spectroscopy identifies the presence of key functional groups, such as N-H and C=O bonds. researchgate.net Ultraviolet (UV) spectroscopy reveals information about the chromophore system, which for this compound shows characteristic absorptions for a carbazole nucleus at specific wavelengths. thaiscience.info

The most powerful tool for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. solubilityofthings.com While one-dimensional (1D) NMR (¹H and ¹³C) provides information on the number and type of protons and carbons, advanced two-dimensional (2D) NMR experiments are essential for piecing together the molecular puzzle. researchgate.net Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings within the same spin system, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, allowing for the connection of different molecular fragments and confirming the final structure. studypug.comresearchgate.net

Table 4: Spectroscopic Data for the Structural Confirmation of this compound

| Technique | Purpose | Finding for this compound |

|---|---|---|

| UV Spectroscopy | Identifies the electronic transitions within the molecule's chromophore. southampton.ac.uk | Maxima (λmax) at 224, 242, 290, and 336 nm, characteristic of a carbazole alkaloid. thaiscience.info |

| IR Spectroscopy | Detects the presence of specific functional groups based on bond vibrations. solubilityofthings.com | Provides evidence for functional groups such as N-H, C=O, and aromatic C-H bonds. researchgate.net |

| HRMS | Determines the exact mass and elemental composition. studypug.com | Provides the precise molecular formula, confirming the atoms present. |

| ¹H NMR | Identifies all unique proton environments and their neighboring protons (via splitting). solubilityofthings.com | Reveals signals for aromatic protons, methyl groups, and other protons in the structure. |

| ¹³C NMR | Identifies all unique carbon environments in the molecule. solubilityofthings.com | Shows signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms (H-H, C-H, and long-range C-H). researchgate.net | Crucial for definitively assigning all atoms and confirming the complete, unambiguous structure of the this compound molecule. |

Future Directions in Academic Research on Clausamine E

Elucidation of Comprehensive Mechanistic Pathways

The precise molecular mechanisms by which clausamine E exerts its biological effects are not yet fully understood. tmrjournals.com Initial research has demonstrated its cytotoxic activity against the human leukemia cell line HL-60, but the specific signaling pathways and molecular interactions leading to this effect require in-depth investigation. nih.govebin.pub Future studies should aim to identify the direct molecular targets of this compound and map the downstream signaling cascades that are modulated. Techniques such as proteomics, transcriptomics, and metabolomics could be employed to gain a comprehensive view of the cellular response to this compound treatment. Furthermore, investigating its potential role as an inhibitor of Epstein-Barr virus early antigen activation could reveal novel antiviral mechanisms. researchgate.net A deeper understanding of its mechanistic pathways is crucial for its potential development as a therapeutic agent. tmrjournals.com

Exploration of Broader Biological Target Profiles (Preclinical)

Preclinical research has indicated that this compound possesses cytotoxic properties. prota4u.org However, its full spectrum of biological activities likely extends beyond this initial finding. Future preclinical studies should explore a wider range of potential therapeutic applications. Given that other carbazole (B46965) alkaloids have shown diverse bioactivities, including antimicrobial, anti-inflammatory, and neuroprotective effects, it is plausible that this compound may also exhibit similar properties. researchgate.net Screening this compound against a broad panel of cancer cell lines, bacterial and fungal strains, and in models of inflammatory diseases will be essential. mdpi.commdpi.com Identifying new biological targets will broaden the potential therapeutic applications of this compound and its derivatives.

Advanced Structure-Activity Relationship Modeling and Prediction

A systematic exploration of the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity and drug-like properties. By synthesizing and evaluating a series of analogues with modifications at various positions of the carbazole core, researchers can identify the key structural features required for its activity. mdpi.com This information can then be used to develop quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov These computational models can predict the activity of virtual compounds, thereby guiding the design of new, more potent, and selective analogues. mdpi.com Advanced modeling techniques can help to prioritize synthetic targets and accelerate the drug discovery process.

Biosynthetic Engineering for Enhanced Production or Novel Analogues

The elucidation of the biosynthetic pathway of this compound in its native plant source opens up possibilities for metabolic engineering. By identifying and characterizing the enzymes involved in its formation, it may be possible to transfer the entire pathway into a heterologous host, such as yeast or E. coli, for microbial production. nih.govmdpi.com This approach, which has been successfully applied to other complex natural products, could provide a more sustainable and scalable source of this compound. nih.govbiorxiv.org Furthermore, synthetic biology tools could be used to engineer the biosynthetic pathway to produce novel, "unnatural" analogues of this compound with potentially improved properties. mdpi.com This could involve introducing enzymes from other organisms or modifying the existing enzymes to alter their substrate specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.